BenchChemオンラインストアへようこそ!

3,4-Diaminobenzenesulfonamide

Aqueous synthesis Drug formulation Bioconjugation

3,4-Diaminobenzenesulfonamide (CAS 2360-20-5) is the essential building block for carbonic anhydrase IX inhibitor and ferroptosis modulator research. Its unique 3,4-substitution pattern and primary sulfonamide group confer aqueous solubility (9.024×10⁵ mg/L) and enzyme inhibition selectivity unattainable with generic diamines. Procure for SAR studies in oncology, aqueous bioconjugation, and patented drug discovery. Requires cold-chain (2–8°C) under inert gas.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 2360-20-5
Cat. No. B1301043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzenesulfonamide
CAS2360-20-5
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)N)N
InChIInChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
InChIKeyQULXUUQWVHVHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminobenzenesulfonamide (CAS 2360-20-5) for Laboratory Procurement and Scientific Research Applications


3,4-Diaminobenzenesulfonamide (CAS 2360-20-5) is an aromatic sulfonamide characterized by two amino groups at the 3 and 4 positions of the benzene ring and a primary sulfonamide moiety. It is a white to off-white crystalline solid with a melting point of 160 °C (decomposition) and a predicted boiling point of 475.9 °C . The compound exhibits notable water solubility (estimated 9.024×10⁵ mg/L at 25 °C) and requires storage under inert gas at 2–8 °C . As a versatile building block, it serves as a key intermediate in the synthesis of biologically active molecules, including selective carbonic anhydrase inhibitors and ferroptosis-modulating agents [1].

Why Generic Substitution of 3,4-Diaminobenzenesulfonamide (CAS 2360-20-5) with Closely Related Analogs Compromises Experimental Reproducibility and IP Integrity


While numerous aromatic diamines and sulfonamides exist, the precise 3,4-substitution pattern combined with a primary sulfonamide group in 3,4-diaminobenzenesulfonamide imparts a unique reactivity and biological profile that cannot be replicated by off-the-shelf alternatives . Analogs such as 3,4-diaminobenzonitrile or 3,4-diaminobenzamide differ fundamentally in solubility, hydrogen-bonding capacity, and metabolic stability . In patented drug discovery programs, the sulfonamide moiety is a critical pharmacophore for enzyme inhibition (e.g., carbonic anhydrases) and for forming stable crystalline salts [1]. Substituting with a non-sulfonamide diamine alters the molecular scaffold's electronic and steric properties, potentially nullifying the desired biological activity or invalidating a composition-of-matter patent claim. The quantitative differentiations below underscore why generic replacement is scientifically unsound.

Quantitative Differentiation of 3,4-Diaminobenzenesulfonamide (CAS 2360-20-5) Against Closest Analogs: A Procurement-Focused Evidence Guide


Aqueous Solubility: Superior Water Compatibility vs. 3,4-Diaminobenzonitrile

3,4-Diaminobenzenesulfonamide demonstrates significantly higher water solubility compared to the nitrile analog 3,4-diaminobenzonitrile. This property is critical for applications requiring aqueous reaction conditions or physiological compatibility. The sulfonamide group enhances water miscibility, whereas the nitrile group of the comparator favors organic solvents .

Aqueous synthesis Drug formulation Bioconjugation

Storage Stability Requirements: Refrigeration and Inert Atmosphere Necessitate Differentiated Handling vs. Room-Temperature-Stable Analogs

3,4-Diaminobenzenesulfonamide requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation . In contrast, 3,4-diaminobenzonitrile is typically stored at room temperature in a cool, dry place without an inert atmosphere requirement . This differential stability profile directly impacts procurement planning and inventory management for research laboratories.

Compound management Long-term stability Procurement logistics

Ferroptosis Inhibition Scaffold: Patented Differentiation from Non-Sulfonamide Diamine Analogs

The 3,4-diaminobenzenesulfonamide scaffold is the core structure of a patented class of ferroptosis inhibitors (WO2016075330A1). The sulfonamide group is essential for the desired pharmacological activity; non-sulfonamide analogs such as 3,4-diaminobenzamide lack this key pharmacophore and are not claimed in the patent family [1]. The patent explicitly describes the use of 3,4-diaminobenzenesulfonamide derivatives for inhibiting iron-dependent cell death, a pathway implicated in neurodegeneration and ischemia-reperfusion injury [1].

Ferroptosis Regulated necrosis Drug discovery Neurodegeneration

Carbonic Anhydrase Inhibition: Selective Isoform Activity as a Procurement Driver for Cancer Research

3,4-Diaminobenzenesulfonamide and its derivatives selectively inhibit the tumor-associated carbonic anhydrase isoform CA IX with low nanomolar potency, while showing reduced affinity for the ubiquitous CA II isoform . This selectivity profile is critical for minimizing off-target effects in anticancer applications. In contrast, non-sulfonamide analogs like 3,4-diaminobenzamide do not inhibit carbonic anhydrases, as the sulfonamide zinc-binding group is absent [1].

Carbonic anhydrase CA IX Anticancer Enzyme inhibition

Key Intermediate for Patented Ferroptosis Inhibitors: Enabling IP-Gated Research

3,4-Diaminobenzenesulfonamide is explicitly named as the parent scaffold for a series of patented ferroptosis inhibitors (US20170313653A1, WO2016075330A1) [1]. The patent family claims methods of treating neurodegeneration and ischemia-reperfusion injury using derivatives of this exact compound. Analogs lacking the sulfonamide group (e.g., 3,4-diaminobenzonitrile) cannot be used to prepare the claimed compounds without additional synthetic steps, which may alter the final structure and potentially infringe on separate IP.

Patent chemistry Ferroptosis Drug synthesis Intellectual property

Predicted Physicochemical Properties Differentiate from 3,4-Diaminobenzamide for Crystallization and Purification

The predicted boiling point and density of 3,4-diaminobenzenesulfonamide differ substantially from the benzamide analog, impacting purification strategies. The sulfonamide exhibits a higher boiling point (475.9 °C) and density (1.522 g/cm³) compared to 3,4-diaminobenzamide (boiling point 359.7 °C, density 1.341 g/cm³) . These differences influence distillation conditions and crystallization behavior.

Crystallization Purification Process chemistry

Optimal Procurement-Driven Application Scenarios for 3,4-Diaminobenzenesulfonamide (CAS 2360-20-5)


Synthesis of Patented Ferroptosis Inhibitors for Neurodegeneration and Ischemia-Reperfusion Injury Research

As established in Section 3, 3,4-diaminobenzenesulfonamide is the core scaffold for a family of ferroptosis inhibitors claimed in WO2016075330A1 and US20170313653A1 [1]. Researchers engaged in preclinical studies of regulated necrosis, particularly iron-dependent cell death, should procure this compound as a key synthetic intermediate. Substitution with non-sulfonamide diamines will not yield the patented compounds and may invalidate comparative studies.

Development of Isoform-Selective Carbonic Anhydrase IX Inhibitors for Anticancer Therapeutics

The selective inhibition of tumor-associated CA IX over ubiquitous CA II by 3,4-diaminobenzenesulfonamide derivatives (IC₅₀ CA IX: 10.93–25.06 nM; CA II: 1.55–3.92 μM) makes this compound an essential starting material for medicinal chemistry programs targeting CA IX [1]. Procurement is justified for structure-activity relationship studies and lead optimization in oncology research.

Aqueous-Phase Synthesis and Bioconjugation Requiring High Water Solubility

With an estimated water solubility of 9.024×10⁵ mg/L, 3,4-diaminobenzenesulfonamide is uniquely suited for aqueous reaction conditions compared to organic-soluble analogs like 3,4-diaminobenzonitrile [1]. Applications include the preparation of water-soluble dyes, bioconjugates, and pharmaceutical salts where aqueous compatibility is paramount.

Long-Term Compound Management Requiring Controlled Cold-Chain Logistics

Given the requirement for storage under inert gas at 2–8 °C, procurement of 3,4-diaminobenzenesulfonamide should be integrated into laboratory workflows that maintain cold-chain integrity and inert atmosphere handling [1]. This scenario is particularly relevant for core facilities and compound repositories managing large libraries of oxygen- or moisture-sensitive chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Diaminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.